molecular formula C11H12N2O B069357 1-N-glycidyl-2-methylbenzimidazole CAS No. 187393-12-0

1-N-glycidyl-2-methylbenzimidazole

Cat. No.: B069357
CAS No.: 187393-12-0
M. Wt: 188.23 g/mol
InChI Key: RVAJKXFWGXYMBD-UHFFFAOYSA-N
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Description

1-N-glycidyl-2-methylbenzimidazole, also known as this compound, is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

187393-12-0

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-methyl-1-(oxiran-2-ylmethyl)benzimidazole

InChI

InChI=1S/C11H12N2O/c1-8-12-10-4-2-3-5-11(10)13(8)6-9-7-14-9/h2-5,9H,6-7H2,1H3

InChI Key

RVAJKXFWGXYMBD-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2N1CC3CO3

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3CO3

Synonyms

1H-Benzimidazole,2-methyl-1-(oxiranylmethyl)-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Epibromohydrin (1.0 g, 7.6 mmole) was added to a stirred solution of 2-methylbenzimidazole (1.0 g, 7.6 mmole) and sodium hydride (0.3 g, 7.6 mmole) in anhydrous DMF (20 ml), and the mixture was heated at 60° C. under nitrogen for 0.5 hours. Water (100 ml) was added and the product extracted into CH2Cl2 (3×25 ml). The combined organics were washed with water (25 ml), brine (25 ml) and dried over anhydrous sodium sulfate. Filtration and concentration in vacuo gave the crude product as a light yellow colored oil (1.4 g). This was purified by flash silica gel chromatography (10% methanol in CH2Cl2) to afford the titled product as a light oil (0.64 g, 45% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Yield
45%

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